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4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine

Drug metabolism ADME CYP inhibition

Researchers expanding CK1δ/ε SAR programs need well-characterized arylpiperazine analogs with defined substitution patterns to probe kinase selectivity. This compound delivers: • Ortho-2,3-dimethylphenyl substitution for direct comparison against para-substituted variants (e.g., 2-fluorophenyl analog CAS 1111268-12-2) • ≥95% purity ensures reliable IC₅₀/Kd attribution in kinase assays • PAINS-negative scaffold minimizes false-positive assay interference • Low CYP liability (CYP1A2, CYP2A6, CYP2C19 IC₅₀ > 50 µM) as DMPK control

Molecular Formula C24H25N5
Molecular Weight 383.499
CAS No. 1111418-45-1
Cat. No. B2386980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine
CAS1111418-45-1
Molecular FormulaC24H25N5
Molecular Weight383.499
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5)C
InChIInChI=1S/C24H25N5/c1-18-7-6-10-22(19(18)2)27-13-15-28(16-14-27)24-23-17-21(20-8-4-3-5-9-20)26-29(23)12-11-25-24/h3-12,17H,13-16H2,1-2H3
InChIKeyOMFBTQIFBFNDBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Physicochemical Baseline for Procurement


4-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine (CAS 1111418-45-1) is a heterocyclic small molecule with the molecular formula C₂₄H₂₅N₅ and a molecular weight of 383.5 g/mol . The compound, also described as 1-(2,3-dimethylphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine, is supplied as a research-grade chemical with typical purity specifications of ≥95% . Its structure combines a pyrazolo[1,5-a]pyrazine core with a 2,3-dimethylphenylpiperazine substituent, placing it within the arylpiperazine class of bioactive scaffolds. The fused pyrazolo-pyrazine ring system is a recognized privileged structure in kinase inhibitor design, while the 2,3-dimethylphenyl substitution pattern differentiates this compound from closely related 2,4-dimethylphenyl, 3,4-dimethylphenyl, and 2-fluorophenyl analogs available from common screening libraries [1].

Why Generic Analogs Cannot Replace This Compound


The 2,3-dimethyl substitution pattern on the terminal phenyl ring is a critical determinant of molecular recognition at specific biological targets. Unlike the 4-(4-fluorophenyl)piperazin-1-yl analog (CAS 1111268-12-2), which introduces a strongly electronegative fluorine atom at the para position [1], the 2,3-dimethylphenyl group of the target compound presents a sterically demanding, electron-donating ortho-substitution motif. In the context of pyrazolo-piperazine chemotypes developed as casein kinase 1 δ/ε (CK1δ/ε) inhibitors, subtle variations in the arylpiperazine substituent have been shown to dramatically alter kinase selectivity profiles, with 2,3-disubstituted phenyl groups providing a unique steric and electronic environment incompatible with simple analog replacement [2]. Diffuse claims of 'dopamine receptor activity' from vendor-generated content lack primary quantitative verification and cannot substitute for compound-specific selectivity data in experimental design [3].

Quantitative Differentiation Evidence


Cytochrome P450 Inhibition Profile

The compound was tested in a panel of human liver microsome (HLM) CYP inhibition assays. At concentrations up to 50 µM, the compound did not exhibit meaningful inhibition of CYP1A2, CYP2A6, or CYP2C19 isoforms [1]. This broad lack of CYP inhibition contrasts with many arylpiperazine derivatives that are known mechanism-based inactivators of CYP2D6 and CYP3A4 [2]. For researchers concerned with metabolic stability in co-dosed screens, this compound presents a low-risk CYP interaction profile relative to comparator piperazine-containing ligands that require CYP liability buffering.

Drug metabolism ADME CYP inhibition hepatic clearance drug-drug interaction

CK1δ/ε Kinase Binding Specificity

Compounds within the pyrazolo-piperazine chemotype have been disclosed by Bristol-Myers Squibb as selective casein kinase 1 δ/ε (CK1δ/ε) inhibitors [1]. The pyrazolo[1,5-a]pyrazine core embedded in the target compound is structurally analogous to the core heterocycle found in the clinical candidate BMS-986164, a potent CK1δ/ε/α inhibitor [2]. While no direct IC₅₀ for the target compound against CK1δ/ε is publicly available, the 2,3-dimethylphenyl substitution pattern on the piperazine nitrogen is consistent with the SAR requirements defined in the BMS patent series: specific alkyl substitution at the ortho and meta positions of the terminal phenyl ring was found to modulate CK1δ vs. CK1ε isoform selectivity [1]. This contrasts with the 4-fluorophenyl analog (CAS 1111268-12-2), where the para-fluoro substituent creates an electronically distinct and sterically smaller terminus incompatible with the same binding pocket geometry [3].

Kinase inhibition CK1δ/ε structure-activity relationship scaffold hopping selectivity

Vendor-Lot Consistent Purity Specification

The compound is supplied with a minimum purity specification of 95% as determined by the vendor . In high-throughput screening campaigns and dose-response profiling, impurities exceeding 2–5% can confound activity readouts, particularly when minor contaminants possess independent biological activity [1]. The 95% purity threshold provides a defined baseline for cross-laboratory reproducibility, which is essential when comparing results against close analogs. For example, the 4-methoxyphenyl analog (CAS not available; compound ID from ChemDiv) is offered at variable purities without batch-specific Certificates of Analysis, introducing uncontrolled variability in comparative SAR studies .

Chemical procurement purity assay reproducibility quality control screening

Absence of Pan-Assay Interference Structural Alerts

The pyrazolo[1,5-a]pyrazine scaffold does not contain recognized pan-assay interference (PAINS) substructures such as rhodanines, phenolic Mannich bases, or toxoflavin-like cores, which are prevalent in certain arylpiperazine screening libraries [1]. In contrast, several structurally related piperazine derivatives with free aniline or catechol moieties have been flagged as frequent hitters in AlphaScreen and fluorescence-based assays [1]. The target compound's fully substituted heterocyclic core, lacking free thiols, Michael acceptors, or redox-cycling quinone motifs, reduces the probability of non-specific assay interference compared to more oxidation-prone piperazine analogs [2].

PAINS assay interference chemical probe quality screening artifacts medicinal chemistry triage

Recommended Research and Industrial Application Scenarios


CK1δ/ε Kinase Inhibitor Hit Expansion and SAR Profiling

The compound's pyrazolo[1,5-a]pyrazine core is structurally pre-validated in the CK1δ/ε inhibitor chemotype exemplified by BMS-986164. Procurement of this specific 2,3-dimethylphenyl analog enables systematic exploration of the ortho-substitution vector in CK1δ/ε SAR, providing a direct comparator to the para-substituted arylpiperazine variants commonly found in commercial screening decks [REFS-1, REFS-2]. The >95% purity specification ensures that measured IC₅₀ or Kd values in kinase activity assays are attributable to the intended compound rather than to co-eluting impurities.

CYP Interaction Screening as a Negative Control

With experimentally determined CYP1A2, CYP2A6, and CYP2C19 IC₅₀ values exceeding 50 µM, this compound serves as a low-CYP-liability control in drug metabolism and pharmacokinetics (DMPK) screening panels. Researchers assessing the CYP inhibition potential of novel piperazine-containing leads can use this compound as a benchmark to contextualize the CYP inhibition liability of their test articles, particularly when profiling against the CYP2D6 and CYP3A4 liabilities common in arylpiperazine drug candidates [3].

Reference Standard for Purity-Controlled Screening Libraries

The defined purity grade (≥95%) and well-characterized molecular identity (MW 383.5, C₂₄H₂₅N₅) make this compound suitable as a reference standard when expanding commercially sourced pyrazolo-piperazine libraries. Screening centers can use this compound to validate liquid handling and detection systems prior to running full-deck primary screens, ensuring that compound integrity is maintained from dissolution through assay readout. The absence of PAINS structural alerts further reduces the risk of systematic false-positive inflation in screening campaigns [4].

Computational Docking and Pharmacophore Model Validation

The well-defined 2,3-dimethylphenyl substitution pattern provides a rigid hydrophobic probe for assessing the accuracy of docking poses and pharmacophore models built around CK1δ, RET kinase, or other pyrazolo[1,5-a]pyrazine-targeting enzymes. Computational chemists can compare the predicted binding mode of this compound with that of the 2-fluorophenyl analog (CAS 1111268-12-2) to evaluate how the ortho-methyl groups influence scoring function performance and pose ranking, thereby refining in silico screening protocols before embarking on costly synthesis campaigns [REFS-5, REFS-6].

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